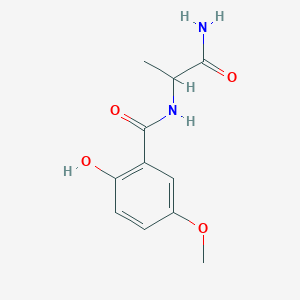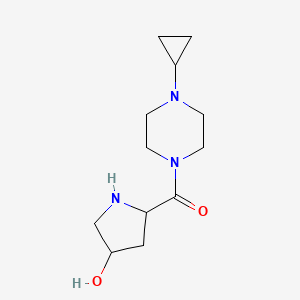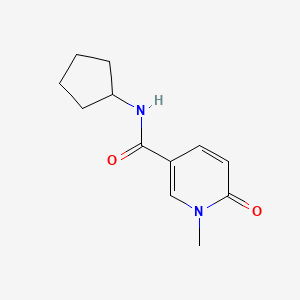
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, commonly known as HPPBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HPPBS is a white crystalline powder that is soluble in water and organic solvents. The compound has a molecular formula of C14H23NO3S and a molecular weight of 293.4 g/mol.
作用機序
The exact mechanism of action of HPPBS is not fully understood. However, studies have shown that HPPBS inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, HPPBS has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that HPPBS exhibits anti-inflammatory and analgesic effects in animal models. Additionally, HPPBS has been shown to have antibacterial and antifungal effects, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using HPPBS in lab experiments is its high purity and stability. Additionally, HPPBS is soluble in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using HPPBS in lab experiments is its relatively high cost compared to other sulfonamide derivatives.
将来の方向性
There are several potential future directions for the study of HPPBS. One area of research could be the development of new drugs based on the structure of HPPBS. Additionally, further studies could be conducted to investigate the potential use of HPPBS in the treatment of pain and inflammation, as well as its potential use as a plant growth regulator and in wastewater treatment. Finally, studies could be conducted to further elucidate the mechanism of action of HPPBS and to identify potential targets for drug development.
合成法
HPPBS can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with propanol and sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride to form the final product, HPPBS. The synthesis of HPPBS has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
HPPBS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HPPBS has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, HPPBS has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
In agriculture, HPPBS has been studied for its potential use as a plant growth regulator. Studies have shown that HPPBS can stimulate plant growth and improve crop yield, making it a promising candidate for use in agriculture.
In environmental science, HPPBS has been studied for its potential use in the removal of heavy metals from wastewater. Studies have shown that HPPBS can effectively remove heavy metals such as lead and cadmium from wastewater, making it a potential candidate for use in wastewater treatment.
特性
IUPAC Name |
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-11(2)15(8-5-9-16)19(17,18)14-7-6-12(3)10-13(14)4/h6-7,10-11,16H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPVMNCHACNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCCO)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)


![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)